Cas no 4861-61-4 (2-Dodecylthiophene)
2-Dodecylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-Dodecylthiophene
- 2-Dodecyl-thiophen
- 2-dodecyl-thiophene
- 2-n-dodecylthiophene
- dodecyl thiophene
- Thiophene,2-dodecyl
- CS-0378205
- Thiophene, 2-dodecyl-
- DB-251452
- D4874
- dodecylthiophene
- 2-Dodecylthiophene #
- MFCD22493346
- T70956
- DTXSID10340661
- 4861-61-4
- SCHEMBL27348
-
- MDL: MFCD22493346
- Inchi: 1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
- InChI Key: NJPMFDNZCLKTHE-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCCCCCCCCCCC
Computed Properties
- Exact Mass: 252.19100
- Monoisotopic Mass: 252.19117207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 11
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Density: 0.9125 (estimate)
- Melting Point: -0.15°C (estimate)
- Boiling Point: 155°C/2mmHg(lit.)
- Refractive Index: 1.4850 to 1.4890
- PSA: 28.24000
- LogP: 6.21150
2-Dodecylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199708-5g |
2-dodecylthiophene |
4861-61-4 | 95% | 5g |
$593 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YS891-0.2ml |
2-Dodecylthiophene |
4861-61-4 | 97.0%(GC) | 0.2ml |
¥198.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YS891-1ml |
2-Dodecylthiophene |
4861-61-4 | 97.0%(GC) | 1ml |
¥596.0 | 2022-02-28 | |
| Chemenu | CM199708-5g |
2-dodecylthiophene |
4861-61-4 | 95% | 5g |
$593 | 2023-01-19 | |
| abcr | AB506029-1 ml |
2-Dodecylthiophene; . |
4861-61-4 | 1 ml |
€94.00 | 2023-09-02 | ||
| abcr | AB506029-5 ml |
2-Dodecylthiophene; . |
4861-61-4 | 5 ml |
€259.10 | 2023-09-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D868066-1ml |
2-Dodecylthiophene |
4861-61-4 | ≥97% | 1ml |
426.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4874-1ml |
2-Dodecylthiophene |
4861-61-4 | 97.0%(GC) | 1ml |
¥565.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4874-5ml |
2-Dodecylthiophene |
4861-61-4 | 97.0%(GC) | 5ml |
¥1485.0 | 2022-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4874-1ML |
2-Dodecylthiophene |
4861-61-4 | >97.0%(GC) | 1ml |
¥330.00 | 2024-04-16 |
2-Dodecylthiophene Suppliers
2-Dodecylthiophene Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-Dodecylthiophene
Recent Advances in the Study of 2-Dodecylthiophene (CAS: 4861-61-4) in Chemical Biology and Pharmaceutical Research
2-Dodecylthiophene (CAS: 4861-61-4) is an organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene ring substituted with a dodecyl chain, exhibits unique physicochemical properties that make it valuable in drug discovery, material science, and nanotechnology. Recent studies have explored its potential as a building block for functional materials, its role in modulating biological pathways, and its application in the development of novel therapeutics.
One of the key areas of interest is the use of 2-Dodecylthiophene in the synthesis of conjugated polymers and organic semiconductors. These materials are critical for the development of flexible electronics, biosensors, and optoelectronic devices. A 2023 study published in Advanced Materials demonstrated that 2-Dodecylthiophene-based polymers exhibit enhanced charge transport properties and stability, making them suitable for use in next-generation organic field-effect transistors (OFETs). The study highlighted the compound's ability to self-assemble into highly ordered structures, which is crucial for optimizing device performance.
In the pharmaceutical domain, 2-Dodecylthiophene has been investigated for its potential as a scaffold for drug design. Its hydrophobic dodecyl chain and aromatic thiophene ring provide a unique platform for interacting with biological targets. A recent Journal of Medicinal Chemistry article (2024) reported the synthesis of 2-Dodecylthiophene derivatives with potent antimicrobial activity against multidrug-resistant bacterial strains. The researchers utilized computational modeling to optimize the compound's binding affinity to bacterial enzymes, leading to the identification of promising lead candidates for further development.
Another groundbreaking application of 2-Dodecylthiophene is in the field of nanotechnology. Researchers have leveraged its amphiphilic nature to create nanocarriers for targeted drug delivery. A 2023 study in ACS Nano detailed the development of 2-Dodecylthiophene-based micelles capable of encapsulating hydrophobic anticancer drugs. These micelles demonstrated high drug-loading capacity and sustained release profiles, significantly improving therapeutic efficacy in preclinical models of breast cancer. The study also emphasized the compound's biocompatibility and low toxicity, which are critical for translational applications.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 2-Dodecylthiophene. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2024 Green Chemistry publication introduced a solvent-free, catalytic method for producing 2-Dodecylthiophene with minimal waste generation. This approach not only enhances sustainability but also reduces production costs, paving the way for broader industrial adoption.
In conclusion, 2-Dodecylthiophene (CAS: 4861-61-4) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its diverse applications—from advanced materials to drug delivery systems—highlight its potential to address pressing challenges in these fields. Future research should focus on further elucidating its mechanisms of action, expanding its utility in therapeutic contexts, and scaling up production methods to meet growing demand. The ongoing exploration of this compound underscores its significance as a versatile tool in modern science and technology.
4861-61-4 (2-Dodecylthiophene) Related Products
- 18794-77-9(2-Hexylthiophene)
- 1455-20-5(2-Butylthiophene)
- 6911-45-1(Thiophene, 2,5-dibutyl-)
- 111510-96-4(2-BUTYL-5-METHYLTHIOPHENE)
- 54411-06-2(2-n-Butyl-5-ethylthiophene)
- 57640-14-9(Thiophene, 2,2'-(1,4-butanediyl)bis-)
- 83027-72-9(Thiophene, 2-hexadecyl-)
- 880-36-4(2-N-Octylthiophene)
- 18794-78-0(Thiophene, 2-heptyl-)
- 4861-58-9(2-Pentylthiophene)